physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a substituted benzene derivative with the molecular formula C₇H₅ClFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group at positions 1, 3, and 5, respectively.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to the limited amount of publicly available experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 1214344-25-8 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [2] |
| IUPAC Name | 1-(chloromethyl)-3-fluoro-5-nitrobenzene | [1] |
| Synonyms | 3-Fluoro-5-nitrobenzyl chloride | [1][3][4] |
| Predicted XLogP3 | 2.6 | [5] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
The reactivity of 1-(chloromethyl)-3-fluoro-5-nitrobenzene is dictated by its functional groups. The chloromethyl group is a reactive site for nucleophilic substitution reactions, making it a useful building block for introducing the 3-fluoro-5-nitrobenzyl moiety into larger molecules.[7] The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[8]
General Synthetic Workflow
The following diagram illustrates a plausible, generalized synthetic pathway for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, based on common organic chemistry principles.
Caption: A generalized synthetic pathway for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene.
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene are not available in the reviewed literature. However, general analytical methods for halogenated nitroaromatic compounds can be adapted.
Proposed Analytical Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and purity assessment of this volatile compound.
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a UV detector could be used for purification and quantitative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable for structural elucidation and confirmation.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), the C-Cl bond, and the C-F bond.
Biological Activity and Drug Development Potential
There is currently no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene.
Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and some are used in pharmaceuticals.[9][10] The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[11] The structure-activity relationships of nitrobenzyl halides and their derivatives have been studied in the context of developing bioreductive alkylating agents for cancer therapy.[12] However, without specific data for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, its potential in drug development remains speculative.
Logical Relationship for Potential Biological Evaluation
Should this compound be investigated for biological activity, a typical workflow for its evaluation would follow the logical steps outlined in the diagram below.
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Based on information for structurally related compounds, 1-(Chloromethyl)-3-fluoro-5-nitrobenzene should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is listed with hazard statements indicating it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1]
Conclusion
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identifiers are known, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications, particularly in the field of drug discovery and development.
References
- 1. 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3-fluoro-5-nitrobenzyl chloride | Chemrio [chemrio.com]
- 4. 3-Fluoro-5-nitrobenzyl chloride/CAS:1214344-25-8-HXCHEM [hxchem.net]
- 5. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
